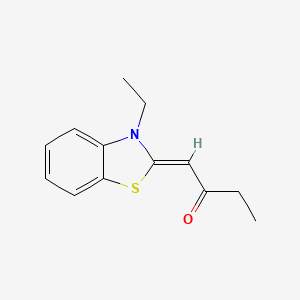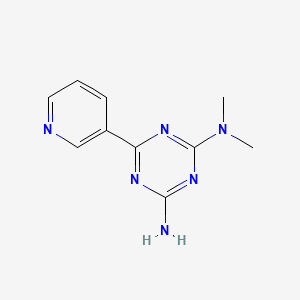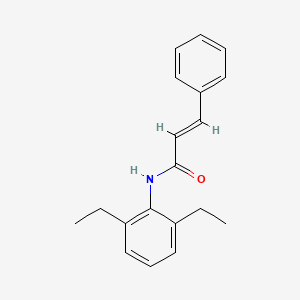
1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone is a chemical compound related to the benzothiazole family. This compound appears to be involved in various chemical reactions and has been studied for its synthesis and properties.
Synthesis Analysis
- The synthesis of related benzothiazole compounds often involves Diels-Alder reactions, as seen in the reaction of ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate (Samoto, Nagano, Suzuki, & Tamura, 1995). These reactions typically yield high selectivities under mild conditions.
Molecular Structure Analysis
- The molecular structure of benzothiazole derivatives is characterized by their large π-conjugation systems. This structure suggests potential use in nonlinear optical materials due to the presence of both electron-donating and electron-withdrawing groups (Zhang Jingji, 2015).
Chemical Reactions and Properties
- Benzothiazole compounds are involved in various chemical reactions, including intermolecular and intramolecular Diels-Alder reactions. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups (Sakamoto et al., 1996).
Physical Properties Analysis
- The physical properties of benzothiazole derivatives often include high thermal stability. For instance, 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene exhibits a melting point higher than 200℃, indicating good thermal stability (Zhang Jingji, 2015).
Wirkmechanismus
While the mechanism of action for “1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone” is not specified, it’s worth noting that quinazoline derivatives have been found to act as inhibitors of tyrosine kinase receptors (TKR) . Overexpression of these receptors has been observed in a number of cancers .
Eigenschaften
IUPAC Name |
(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-3-10(15)9-13-14(4-2)11-7-5-6-8-12(11)16-13/h5-9H,3-4H2,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGSCXHSZFIZQP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C1N(C2=CC=CC=C2S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C\1/N(C2=CC=CC=C2S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)
![4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5634145.png)
![9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634153.png)

![2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid](/img/structure/B5634158.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![(1S*,5R*)-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634182.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5634189.png)
![3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2(1H)-one](/img/structure/B5634211.png)

![{3-allyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5634229.png)


![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide](/img/structure/B5634243.png)